molecular formula C27H25N3O2 B2591329 3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-86-8

3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2591329
CAS RN: 866339-86-8
M. Wt: 423.516
InChI Key: FAVLFDJKAXJQIP-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]quinoline core, an ethoxyphenyl group, a methoxy group, and a methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a planar quinoline core with the various functional groups extending out from this core .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, understanding its mechanism of action (if it’s a drug), and studying its physical and chemical properties .

properties

IUPAC Name

3-(4-ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-21-10-8-20(9-11-21)26-24-17-30(16-19-7-5-6-18(2)14-19)25-13-12-22(31-3)15-23(25)27(24)29-28-26/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVLFDJKAXJQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-8-methoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

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